N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide
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Overview
Description
5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, benzamido group, and phenyl groups. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzamido and phenyl groups. The synthetic route often starts with the preparation of the pyrazole core, followed by the attachment of the benzamido group through amide bond formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives and benzamido compounds. For example:
5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide: Known for its anti-inflammatory activity.
5-benzamido-N-(3-methylphenyl)-2-(piperidin-1-yl)benzamide: Studied for its potential biological activities. The uniqueness of 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific structure and the combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C24H20N4O2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-benzamido-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-17-9-8-12-19(15-17)26-24(30)21-16-25-28(20-13-6-3-7-14-20)22(21)27-23(29)18-10-4-2-5-11-18/h2-16H,1H3,(H,26,30)(H,27,29) |
InChI Key |
XWCTUBNZJRPZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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